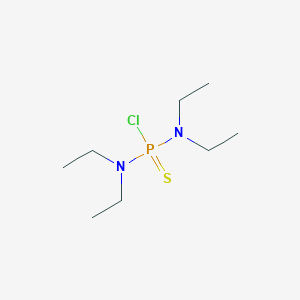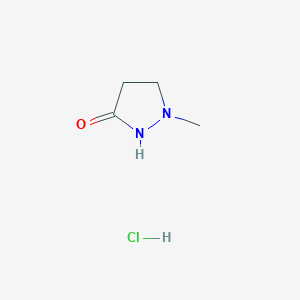
N,N,N',N'-Tetraethylphosphorodiamidothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylamino)chlorophosphine sulfide is an organophosphorus compound with the chemical formula (Et₂N)₂PClS. This compound is known for its utility in various chemical reactions and its role as a precursor in the synthesis of other organophosphorus compounds. It is a colorless liquid that serves as a masked source of PCl₂⁺.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diethylamino)chlorophosphine sulfide can be synthesized by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ \text{4 Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction involves the substitution of chlorine atoms in phosphorus trichloride with diethylamino groups.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)chlorophosphine sulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(diethylamino)chlorophosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Bis(diethylamino)chlorophosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(diethylamino)chlorophosphine sulfide involves its ability to act as a source of PCl₂⁺. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but lacks the sulfide group.
Tris(diethylamino)phosphine: Contains three diethylamino groups instead of two.
Diethylaminochlorophosphine: Contains only one diethylamino group.
Uniqueness
Bis(diethylamino)chlorophosphine sulfide is unique due to the presence of both diethylamino and sulfide groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical syntheses and industrial applications.
Properties
CAS No. |
4234-61-1 |
|---|---|
Molecular Formula |
C8H20ClN2PS |
Molecular Weight |
242.75 g/mol |
IUPAC Name |
N-[chloro(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20ClN2PS/c1-5-10(6-2)12(9,13)11(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
ABOLDQVTRJWIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(N(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)





![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)

